molecular formula C15H12N4O6 B11680664 N'-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11680664
M. Wt: 344.28 g/mol
InChI Key: IEZNNIWBGUTPRY-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 3,5-dinitrobenzohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The nitro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+

InChI Key

IEZNNIWBGUTPRY-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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